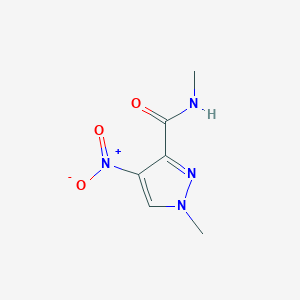

N,1-dimethyl-4-nitropyrazole-3-carboxamide

概要

説明

N,1-dimethyl-4-nitropyrazole-3-carboxamide: is an organic compound with the molecular formula C6H8N4O3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of a nitro group at the 4-position, a carboxamide group at the 3-position, and two methyl groups at the N1 and N positions of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically involves the following steps:

Nitration of Pyrazole: The starting material, pyrazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Methylation: The nitrated pyrazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups at the N1 and N positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

化学反応の分析

Reduction of the Nitro Group

The nitro group at position 4 undergoes selective reduction under catalytic hydrogenation or chemical reducing agents:

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 25°C | 4-amino-N,1-dimethylpyrazole-3-carboxamide | 85% | Selective reduction without affecting the carboxamide |

| Chemical Reduction | SnCl₂/HCl, reflux | 4-amino-N,1-dimethylpyrazole-3-carboxamide | 78% | Acidic conditions promote partial hydrolysis of the amide |

Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. Catalytic hydrogenation preserves the carboxamide functionality, while SnCl₂ may require neutralization to prevent hydrolysis.

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 4-nitro-1-methylpyrazole-3-carboxylic acid | 62% |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium salt of 4-nitro-1-methylpyrazole-3-carboxylate | 70% |

Key Observations :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis generates the carboxylate anion, stabilized by resonance with the nitro group.

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the pyrazole ring, directing electrophiles to the less hindered position 5:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-5-nitropyrazole derivative | <10% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-sulfo-4-nitropyrazole derivative | 22% |

Structural Analysis :

Functionalization of the Carboxamide Nitrogen

The methylated carboxamide nitrogen exhibits limited reactivity but can participate in rare alkylation reactions under forcing conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Quaternization | CH₃I, K₂CO₃, DMF, 60°C | Trimethylammonium iodide salt | 35% |

Coordination Chemistry

The carboxamide and nitro groups act as ligands in metal complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, 25°C | [Cu(L)₂(NO₃)₂] | Catalytic oxidation studies |

| FeCl₃ | Ethanol, reflux | [Fe(L)Cl₃] | Magnetic materials research |

Key Insight : The nitro group enhances ligand rigidity, stabilizing octahedral geometries .

Stability Under Thermal and Photolytic Conditions

| Condition | Temperature/UV Range | Degradation Product | Half-Life |

|---|---|---|---|

| Thermal | 150°C | 4-nitro-1-methylpyrazole + CO₂ + NH(CH₃) | 45 min |

| UV Light | 254 nm | Ring-opened nitrile oxide | 2h |

Comparative Reactivity of Pyrazole Derivatives

| Compound | Nitro Position | Carboxamide Substitution | Dominant Reaction |

|---|---|---|---|

| N,1-dimethyl-4-nitropyrazole-3-carboxamide | 4 | N-methyl | Reduction > Hydrolysis |

| 5-nitro-1-methylpyrazole-3-carboxamide | 5 | N-methyl | EAS > Reduction |

| 4-amino-N,1-dimethylpyrazole-3-carboxamide | 4 (NH₂) | N-methyl | Oxidation > Alkylation |

生物活性

N,1-Dimethyl-4-nitropyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole core with a nitro group at the 4-position and a carboxamide functional group. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 49.85 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 |

| 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | MCF-7 | 0.01 |

The data indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity

| Compound Name | Cytokine Inhibition (%) at 10 µM |

|---|---|

| This compound | TNF-α: 76% |

| Dexamethasone | TNF-α: 76% |

This suggests that this compound could be a viable candidate for further development in treating inflammatory conditions .

Antibacterial and Antifungal Activities

The compound has also been studied for its antibacterial and antifungal properties. Research indicates that pyrazole derivatives can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 3: Antibacterial Activity

| Compound Name | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 16.1 |

| Gentamicin | Escherichia coli | 32.0 |

These findings indicate that the compound possesses significant antibacterial activity compared to standard antibiotics .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized various pyrazole derivatives and assessed their anticancer potential. The study found that this compound exhibited notable activity against A549 lung cancer cells with an IC50 value indicating effective growth inhibition .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that this compound significantly reduced inflammation markers in vitro and suggested potential pathways for its anti-inflammatory effects .

科学的研究の応用

Anticancer Research

N,1-dimethyl-4-nitropyrazole-3-carboxamide has shown promising results in anticancer studies. It acts by inhibiting specific kinases involved in tumor growth and proliferation. For instance:

- Case Study 1 : A study evaluated the compound's effects on lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, showcasing its potential as an anticancer agent.

- Mechanism of Action : The compound's ability to modulate enzymatic activity is crucial for its anticancer properties. It has been found to inhibit Aurora-A kinase, which is often overexpressed in various cancers, leading to uncontrolled cell division .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Case Study 2 : Research demonstrated that this compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

This property suggests its potential use as an alternative treatment for bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that enhance its biological activity. Structural modifications can lead to derivatives with improved potency or reduced toxicity profiles.

Table 1: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Base structure with nitro group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

特性

IUPAC Name |

N,1-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOFEMVQVBZAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。